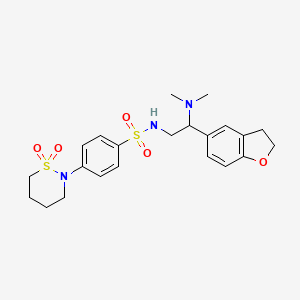

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S2/c1-24(2)21(17-5-10-22-18(15-17)11-13-30-22)16-23-32(28,29)20-8-6-19(7-9-20)25-12-3-4-14-31(25,26)27/h5-10,15,21,23H,3-4,11-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBLZBKCMKXWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide, identified by its CAS number 1428359-26-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 284.38 g/mol. The presence of both a benzene sulfonamide group and a thiazine moiety indicates potential for diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O3S |

| Molecular Weight | 284.38 g/mol |

| CAS Number | 1428359-26-5 |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or interact with cellular receptors. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is critical in folate synthesis. Similar mechanisms may be hypothesized for this compound in mammalian systems, potentially impacting cell proliferation and survival.

Biological Activity Studies

Recent studies have evaluated the cytotoxicity and antibacterial properties of sulfonamide derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various cancer cell lines and bacterial strains.

Cytotoxicity Assays

In vitro assays using human cancer cell lines have demonstrated that related compounds exhibit IC50 values in the micromolar range, indicating effective cytotoxicity. For example:

| Compound | IC50 (µM) |

|---|---|

| Sulfonamide A | 10 |

| Sulfonamide B | 15 |

| N-(2-(2,3-dihydrobenzofuran-5-yl)... | TBD |

These results suggest that the compound may possess significant anticancer properties.

Antibacterial Activity

The antibacterial efficacy of similar sulfonamide compounds has been evaluated using standard disk diffusion methods. Compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Case Studies

A notable case study involved the evaluation of a related sulfonamide in a murine model of cancer. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to controls. Histological analysis revealed apoptosis in tumor cells treated with the compound.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology : Use a combination of 1H/13C NMR (to resolve aromatic and aliphatic proton environments) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. For the sulfonamide and thiazinane-dioxido groups, FT-IR can validate functional groups via characteristic S=O (1150–1300 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches. X-ray crystallography is recommended for absolute configuration determination when crystalline samples are available .

Q. What synthetic routes are commonly employed for this compound, and how can intermediates be optimized?

- Methodology : Multi-step synthesis typically involves:

Coupling the dihydrobenzofuran moiety with a dimethylaminoethyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C).

Introducing the thiazinane-dioxido sulfonamide via a Mitsunobu reaction or SN2 displacement, with careful pH control to avoid racemization.

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., switch from DCM to THF) to improve yields of polar intermediates. Use Boc-protected amines to prevent side reactions .

Q. How do the functional groups (e.g., sulfonamide, thiazinane-dioxido) influence reactivity in biological assays?

- Methodology : The sulfonamide group enhances water solubility and hydrogen-bonding interactions with target proteins, while the thiazinane-dioxido moiety may act as a hydrogen-bond acceptor. Test reactivity via:

- Competitive binding assays (e.g., surface plasmon resonance) to quantify target affinity.

- Stability studies in simulated physiological buffers (pH 7.4, 37°C) to assess hydrolytic degradation of the dimethylaminoethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different cell lines or animal models?

- Methodology :

- Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Use pharmacokinetic profiling to evaluate bioavailability differences (e.g., plasma protein binding, metabolic clearance via CYP450 isoforms).

- Perform dose-response studies with standardized protocols (e.g., consistent DMSO concentrations) to minimize solvent-induced artifacts .

Q. What strategies are effective for optimizing the compound’s selectivity against off-target receptors?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents on the dihydrobenzofuran or benzenesulfonamide rings.

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and identify steric clashes with off-target pockets.

- Selectivity panels : Screen against related receptors (e.g., GPCRs, kinases) to identify cross-reactivity hotspots .

Q. How can spectral data inconsistencies (e.g., unexpected NMR shifts) be diagnostically resolved?

- Methodology :

- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting.

- Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to simplify complex splitting patterns.

- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton environments, particularly in the thiazinane-dioxido region .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.